1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Description

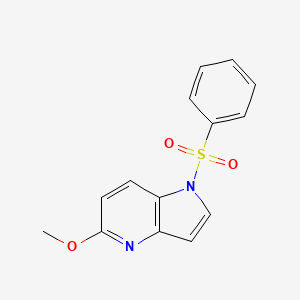

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-5-methoxypyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-19-14-8-7-13-12(15-14)9-10-16(13)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGCFODVQKTQKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458849 |

Source

|

| Record name | 1-(Benzenesulfonyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372077-49-1 |

Source

|

| Record name | 1-(Benzenesulfonyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Introduction: The Strategic Importance of the Azaindole Scaffold

In the landscape of modern medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," offering a versatile framework for the design of novel therapeutics.[1][2] Azaindoles, which are bioisosteric analogs of indoles, consist of a fused pyridine and pyrrole ring system. The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom creates four possible isomers (4-, 5-, 6-, and 7-azaindole), each with distinct physicochemical properties.[3][4] This substitution can profoundly influence a molecule's hydrogen bonding capacity, pKa, dipole moment, and metabolic stability.[4]

Specifically, the introduction of a nitrogen atom can enhance binding affinity to biological targets, improve aqueous solubility, and offer new intellectual property opportunities.[3][5][6] The 4-azaindole core of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole is of particular interest. The position of the nitrogen atom in the six-membered ring can be leveraged to fine-tune a drug candidate's potency, selectivity, and pharmacokinetic profile.[1][7] This guide provides a comprehensive analysis of the core physicochemical properties of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, offering both in silico predictions and detailed protocols for experimental validation—essential first steps in the characterization of any new chemical entity for drug development.

Predicted Physicochemical Profile

As experimental data for novel compounds are often unavailable, in silico predictive models provide a critical first assessment of a molecule's drug-like properties.[8] The following properties for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole (SMILES: COc1cncc2c1n(S(=O)(=O)c3ccccc3)cc2) were calculated using the SwissADME web tool, a robust platform for evaluating pharmacokinetics and physicochemical characteristics.[8][9][10]

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₄H₁₂N₂O₃S | Defines the elemental composition. |

| Molecular Weight | 288.32 g/mol | Influences absorption and diffusion across biological membranes; generally, values <500 Da are preferred for oral bioavailability.[11] |

| LogP (Octanol/Water) | 2.35 | Measures lipophilicity, which affects solubility, permeability, and metabolism. A balanced LogP (typically 1-3) is often desirable for oral drugs.[12] |

| Aqueous Solubility (LogS) | -3.15 | Indicates the concentration at which the compound will dissolve in water. Poor solubility can hinder absorption and lead to formulation challenges.[13] |

| Topological Polar Surface Area (TPSA) | 67.8 Ų | Predicts membrane permeability. TPSA values <140 Ų are generally associated with good cell permeability. |

| Hydrogen Bond Acceptors | 5 | Influences solubility and binding to target proteins. Part of Lipinski's Rule of Five (≤10).[8][14] |

| Hydrogen Bond Donors | 0 | Influences solubility and binding to target proteins. Part of Lipinski's Rule of Five (≤5).[8][14] |

| Molar Refractivity | 76.50 | Relates to molecular volume and polarizability, which can influence ligand-receptor binding. |

These values are computationally predicted and require experimental verification.

Experimental Determination of Core Physicochemical Properties

The following sections provide detailed, field-proven methodologies for the experimental determination of aqueous solubility and lipophilicity (LogP). These protocols are designed to be self-validating systems, ensuring robust and reproducible data generation.

Thermodynamic Aqueous Solubility Determination via the Shake-Flask Method

Causality: The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[15][16] It measures the saturation concentration of a compound in a specific solvent system after an extended equilibration period, providing a true thermodynamic value, which is crucial for preclinical development and formulation.[15][16]

Experimental Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Measurement.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 1-(Phenylsulfonyl)-5-methoxy-4-azaindole (enough to ensure undissolved solid remains after equilibration) to at least three separate glass vials.[17]

-

Solvent Addition: Add a precise volume of phosphate-buffered saline (PBS, pH 7.4) to each vial. The buffer choice is critical as it mimics physiological pH.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for a minimum of 24 hours to ensure the system reaches thermodynamic equilibrium.[15][18] A longer period (e.g., 48 hours) may be necessary, which can be confirmed by taking measurements at multiple time points until the concentration plateaus.[19]

-

Phase Separation: After equilibration, allow the vials to stand to let solids settle. To ensure complete removal of undissolved particles, either centrifuge the vials at high speed or filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF).[15] This step is critical to avoid artificially inflated solubility readings.

-

Quantification: Carefully take an aliquot of the clear supernatant. Prepare a dilution series and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[16]

-

Calculation: Determine the solubility by comparing the measured concentration against a pre-established standard curve of the compound. The final result is typically reported in µg/mL or µM.

Lipophilicity (LogP) Determination via the Shake-Flask Method

Causality: Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12] The shake-flask method directly measures the partitioning of a compound between an aqueous phase (PBS) and a lipophilic organic solvent (n-octanol), providing the definitive LogP value.[13][14][20]

Experimental Workflow Diagram:

Caption: Workflow for LogP Measurement via Shake-Flask.

Step-by-Step Protocol:

-

Solvent Pre-Saturation: Before the experiment, prepare pre-saturated solvents by vigorously mixing n-octanol with PBS (pH 7.4) and, separately, PBS with n-octanol. Allow the mixtures to separate overnight. This ensures that the volume of each phase does not change during the partitioning experiment.[21]

-

Compound Dosing: Dissolve a known amount of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole in the pre-saturated PBS to a concentration that is below its aqueous solubility limit.

-

Partitioning: In a glass vial, combine equal and precise volumes of the compound-containing PBS and the pre-saturated n-octanol.[21]

-

Equilibration: Seal the vial and shake vigorously for 1 to 2 hours at a controlled temperature (25°C) to facilitate partitioning. After shaking, allow the vial to stand undisturbed until the two phases have clearly and completely separated. Centrifugation can be used to accelerate this process and break up any emulsions.[22]

-

Sampling: Carefully withdraw an aliquot from the n-octanol (top) layer and the PBS (bottom) layer. Extreme care must be taken to avoid cross-contamination of the layers during sampling.[20]

-

Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in n-octanol to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio: LogP = log₁₀([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ) .[14]

Conclusion

The in silico analysis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole suggests a promising physicochemical profile for a potential drug candidate, with favorable molecular weight, lipophilicity, and polar surface area. However, these computational predictions serve only as a starting point. The true characterization of this molecule hinges on rigorous experimental validation. The detailed shake-flask methodologies provided in this guide offer a robust framework for determining the thermodynamic solubility and LogP, two of the most critical parameters influencing a compound's journey from the bench to the clinic. Accurate experimental data for these properties are indispensable for building predictive structure-activity relationships, guiding lead optimization, and ensuring the selection of candidates with the highest probability of success.

References

-

SwissADME. Swiss Institute of Bioinformatics. [Link]

-

SwissADME - SIB Swiss Institute of Bioinformatics. ExPASy. [Link]

-

Deep Learning Methods to Help Predict Properties of Molecules from SMILES. National Institutes of Health. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health. [Link]

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. [Link]

-

Chemicalize - Instant Cheminformatics Solutions. ChemAxon. [Link]

-

Molecular Properties Prediction - Osiris Property Explorer. Organic Chemistry Portal. [Link]

-

SwissDrugDesign. Molecular Modelling Group. [Link]

-

Chemical Properties on Demand. PSEforSPEED. [Link]

-

SwissADME. bio.tools. [Link]

-

Online Chemical Modeling Environment. OCHEM. [Link]

-

LogP / LogD shake-flask method. protocols.io. [Link]

-

Calculators & Predictors. ChemAxon. [Link]

-

The importance of indole and azaindole scaffold in the development of antitumor agents. PubMed. [Link]

-

The importance of indole and azaindole scaffold in the development of antitumor agents. ResearchGate. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Machine Learning Prediction of Nine Molecular Properties Based on the SMILES Representation of the QM9 Quantum-Chemistry Dataset. ACS Publications. [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

MolLogP. Molsoft L.L.C. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

-

How do you perform the shake flask method to determine solubility? Quora. [Link]

-

SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

Machine Learning Prediction of Nine Molecular Properties Based on the SMILES Representation of the QM9 Quantum-Chemistry Dataset. ResearchGate. [Link]

-

Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. National Institutes of Health. [Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]

-

LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Predicting molecule properties based on its SMILES. Kaggle. [Link]

-

rdkit/rdkit/Chem/Crippen.py. GitHub. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

-

Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches. arXiv. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

Histograms of a) MolLogP, b) Number of aromatic rings per molecule, c)... ResearchGate. [Link]

-

rdkit.Chem.Crippen module. RDKit Documentation. [Link]

-

1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SwissADME [swissadme.ch]

- 10. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 11. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. enamine.net [enamine.net]

- 16. researchgate.net [researchgate.net]

- 17. bioassaysys.com [bioassaysys.com]

- 18. quora.com [quora.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

The Hypothesized Mechanism of Action of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole: A Research and Validation Framework

An In-Depth Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

While 1-(Phenylsulfonyl)-5-methoxy-4-azaindole is not extensively characterized in publicly available literature, its molecular architecture strongly suggests a well-defined and testable mechanism of action. This guide deconstructs the compound's key structural motifs—the 4-azaindole core, the N-phenylsulfonyl group, and the 5-methoxy substituent—to build a scientifically rigorous hypothesis centered on protein kinase inhibition. We present a comprehensive, field-proven framework for elucidating and validating this hypothesized mechanism, from initial broad-spectrum screening to in vivo efficacy models. This document is designed not as a static review of known data, but as a proactive technical roadmap for researchers seeking to characterize this and similar novel chemical entities.

Introduction: Deconstructing the Molecule to Form a Mechanistic Hypothesis

The therapeutic potential of a novel chemical entity is intrinsically linked to its mechanism of action. For 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, an analysis of its constituent parts provides a compelling rationale for a primary hypothesis.

-

The 4-Azaindole Scaffold: Azaindoles are recognized as "privileged structures" in medicinal chemistry.[1][2] As bioisosteres of both indoles and purines, they are particularly well-suited for interacting with ATP-binding sites.[2][3] The 4-azaindole isomer, specifically, has been successfully developed into potent inhibitors of various kinases, including c-Met and TGFβRI.[4][5] The defining feature is the ability of the pyridine nitrogen and the pyrrole NH to act as a hydrogen bond acceptor and donor, respectively, mimicking the hinge-binding interaction of adenine in ATP.[6]

-

The N-1 Phenylsulfonyl Group: Substitution at the N-1 position of the azaindole ring is a common strategy in kinase inhibitor design.[7] The sulfonamide moiety is metabolically stable and its oxygen atoms can act as hydrogen bond acceptors, forming additional interactions within the ATP pocket to enhance potency and selectivity.[8][9] The phenyl ring itself can engage in hydrophobic or π-stacking interactions, further anchoring the inhibitor.

-

The 5-Methoxy Group: Methoxy substituents on aromatic rings can modulate a compound's electronic properties, lipophilicity, and metabolic stability.[10] In the context of a kinase inhibitor, this group can influence selectivity by interacting with specific amino acid residues at the entrance of the ATP-binding site, a region that varies considerably across the kinome.

Based on this structural analysis, the central hypothesis of this guide is that 1-(Phenylsulfonyl)-5-methoxy-4-azaindole functions as an ATP-competitive inhibitor of one or more protein kinases. The remainder of this document outlines a systematic, multi-stage research program to rigorously test this hypothesis.

Stage 1: In Vitro Target Identification and Biochemical Characterization

The initial phase of investigation focuses on identifying the specific kinase(s) targeted by the compound and quantifying its inhibitory activity in a purified, cell-free system.

Broad Kinome Profiling

The most efficient first step is to screen the compound against a large, representative panel of human kinases. Commercial services offer panels covering over 500 kinases, providing a comprehensive overview of a compound's potency and selectivity.[11][12]

Experimental Protocol: Kinome Panel Screening

-

Compound Preparation: Prepare a high-concentration stock solution of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole (e.g., 10 mM in 100% DMSO).

-

Assay Concentration: The compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the kinase panel.

-

Assay Format: Radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence/luminescence-based assays (e.g., ADP-Glo™) are commonly used to measure kinase activity.[13]

-

Data Analysis: Results are expressed as the percentage of remaining kinase activity compared to a DMSO vehicle control. A significant reduction in activity (e.g., >75% inhibition) identifies a "hit."

Table 1: Representative Kinome Profiling Data (Hypothetical)

| Kinase Target | Family | % Inhibition @ 1 µM | % Inhibition @ 10 µM |

| Kinase A | TK | 8% | 15% |

| Kinase B | STK | 92% | 99% |

| Kinase C | STK | 25% | 45% |

| Kinase D | TK | 12% | 28% |

| Kinase E | STK | 85% | 96% |

TK: Tyrosine Kinase; STK: Serine/Threonine Kinase. This hypothetical data suggests potent activity against Kinase B and Kinase E.

Determination of Inhibitory Potency (IC₅₀)

Following hit identification, the next step is to determine the half-maximal inhibitory concentration (IC₅₀) for the primary targets. This provides a quantitative measure of the compound's potency.

Experimental Protocol: In Vitro Kinase Assay for IC₅₀ Determination

-

Reagents: Assemble the purified active kinase, its specific substrate (peptide or protein), ATP, and the kinase assay buffer.[14][15]

-

Compound Dilution: Perform a serial dilution of the test compound (e.g., 10-point, 3-fold dilution series starting from 10 µM).

-

Kinase Reaction: In a microplate, incubate the kinase with the serially diluted compound for a short pre-incubation period (e.g., 15 minutes).

-

Initiation: Start the reaction by adding a mixture of the substrate and ATP (typically at its Kₘ concentration). Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

Detection: Stop the reaction and quantify the product. For an ADP-Glo™ assay, this involves measuring the amount of ADP produced via a coupled luciferase/luciferin reaction.[16]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Caption: Workflow for IC₅₀ Determination via In Vitro Kinase Assay.

Stage 2: Elucidating the Cellular Mechanism of Action

Demonstrating biochemical activity is crucial, but it is essential to validate that the compound engages its target and modulates its function within the complex environment of a living cell.

Target Engagement in Intact Cells

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm the physical interaction between a compound and its target protein in a physiological context.[17][18] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

-

Cell Treatment: Treat intact cells (e.g., a cancer cell line known to express Kinase B) with the test compound or a DMSO vehicle control for a defined period (e.g., 1-2 hours).

-

Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Quantification: Collect the supernatant containing the soluble, stable protein fraction. Quantify the amount of soluble Kinase B at each temperature point using a specific antibody-based method like Western Blot or ELISA.

-

Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.[19]

Table 2: Representative CETSA Data (Hypothetical)

| Compound | Target | Apparent Tₘ (°C) | Thermal Shift (ΔTₘ) |

| DMSO (Vehicle) | Kinase B | 52.1 | - |

| Compound (10 µM) | Kinase B | 56.9 | +4.8°C |

| DMSO (Vehicle) | Control Protein | 61.5 | - |

| Compound (10 µM) | Control Protein | 61.7 | +0.2°C |

A significant thermal shift for the target kinase, but not for an unrelated control protein, indicates specific engagement.

Target Inhibition in a Cellular Context

To confirm that target engagement translates to functional inhibition, the next step is to measure the phosphorylation of a known downstream substrate of the target kinase.

Experimental Protocol: Substrate Phosphorylation Assay (Western Blot)

-

Cell Treatment: Culture cells to sub-confluency and serum-starve them overnight to reduce basal signaling.

-

Inhibitor Pre-treatment: Pre-treat the cells with increasing concentrations of the test compound for 1-2 hours.

-

Pathway Stimulation: Stimulate the signaling pathway upstream of Kinase B (e.g., with a growth factor) for a short period (e.g., 15 minutes) to induce phosphorylation of its substrate.

-

Lysis and Protein Quantification: Immediately lyse the cells and determine the total protein concentration.

-

Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against the phosphorylated form of the substrate (p-Substrate) and the total amount of the substrate (Total-Substrate).

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Substrate/Total-Substrate ratio indicates cellular inhibition of the kinase.

Caption: Hypothesized Signaling Pathway and Point of Inhibition.

Stage 3: In Vivo Validation and Preclinical Assessment

The final stage of mechanistic validation involves demonstrating that the compound can reach its target in a living organism at a sufficient concentration to exert a therapeutic effect.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are essential to establish the relationship between the drug's concentration in the body and its biological effect on the target.[20][21]

Experimental Protocol: In Vivo PK/PD Study

-

Animal Model: Use a relevant animal model, such as mice bearing a tumor xenograft driven by the target kinase.[22]

-

Compound Administration: Administer a single dose of the compound to a cohort of mice (e.g., via oral gavage).

-

PK Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations of the compound to determine key PK parameters like Cₘₐₓ, Tₘₐₓ, and half-life.

-

PD Sampling: At the same time points, collect tumor tissue from separate cohorts of mice.

-

PD Analysis: Prepare lysates from the tumor tissue and perform a Western blot to measure the level of p-Substrate, as described in section 3.2.

-

Correlation: Correlate the plasma concentration of the drug over time with the degree of target inhibition in the tumor tissue. The goal is to demonstrate that therapeutically relevant drug exposures lead to sustained target modulation.[23]

Efficacy in Xenograft Models

The ultimate validation is to show that target inhibition in vivo leads to a desired anti-tumor response.[24][25]

Experimental Protocol: Tumor Xenograft Efficacy Study

-

Model Establishment: Implant human cancer cells (verified to be dependent on Kinase B) subcutaneously into immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment Groups: Randomize mice into treatment groups: Vehicle control, test compound at one or more dose levels, and a positive control (a known inhibitor of the pathway, if available).

-

Dosing: Administer the treatment daily (or as determined by PK studies) for a set period (e.g., 21-28 days).

-

Efficacy Readouts: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of general toxicity.

-

Endpoint Analysis: At the end of the study, excise the tumors and perform immunohistochemistry for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to confirm the cellular effects of target inhibition.

Conclusion

The molecular structure of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole provides a strong scientific basis for hypothesizing its function as a protein kinase inhibitor. While direct evidence is not yet available, the research framework detailed in this guide provides a clear, logical, and experimentally robust pathway to fully elucidate its mechanism of action. By systematically progressing from broad in vitro screening to specific in vivo validation, researchers can definitively identify its molecular target(s), confirm its mode of action in a physiological setting, and establish a clear rationale for its potential therapeutic application. This hypothesis-driven approach is fundamental to modern drug discovery and ensures that development decisions are grounded in rigorous scientific validation.

References

-

Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

-

Porter, J., et al. (2009). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

-

Guillou, S., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

-

Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. [Link]

-

Reaction Biology. In Vivo Kinase Activity Models. [Link]

-

Lizarzaburu, M., et al. (2019). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

-

Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

-

Reaction Biology Corporation. Cell-free kinase activity assays. Bio-protocol. [Link]

-

Odate, S., et al. (2017). In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs. Cancer Medicine. [Link]

-

Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]

-

BPS Bioscience. Kinase Screening & Profiling Service. [Link]

-

Pharmaron. Kinase Panel Profiling. [Link]

-

CD Biosynsis. Quantitative Kinome Profiling Services. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

MtoZ Biolabs. Kinome Profiling Service. [Link]

-

Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie. [Link]

-

JoVE. (2023). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. [Link]

-

Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. [Link]

-

Gillespie, J. R., et al. (2021). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. [Link]

-

Diamond, J. R., et al. (2011). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research. [Link]

-

Gounder, M. M., et al. (2021). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers. [Link]

-

Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

-

Gillespie, J. R., et al. (2021). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. [Link]

-

Begley, D. A., et al. (2014). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics. [Link]

-

Meijer, L., et al. (2006). The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. Current Cancer Drug Targets. [Link]

-

Adjei, A. A., et al. (2008). Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers. Journal of Clinical Oncology. [Link]

-

Guillou, S., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

-

Technology, N. C. f. B. (n.d.). Developing a strategy to identify & validate pharmacodynamic kinase inhibitor biomarkers. [Link]

-

Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]

-

Vieth, M., et al. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2022). Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B. Molecules. [Link]

-

Cusato, J., et al. (2022). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Taylor & Francis Online. [Link]

-

Sanvitale, C. E., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Mueller, S., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

-

Al-Blewi, F. F., et al. (2022). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules. [Link]

-

Orfi, E., et al. (2018). Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Balahura, L. R., et al. (2024). Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. Pharmaceuticals. [Link]

-

Méndez-Cuesta, M. A., et al. (2024). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. International Journal of Molecular Sciences. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis | MDPI [mdpi.com]

- 11. pharmaron.com [pharmaron.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. kinaselogistics.com [kinaselogistics.com]

- 14. In vitro kinase assay [protocols.io]

- 15. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. annualreviews.org [annualreviews.org]

- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ba/F3 Xenograft Model - Kyinno Bio [kyinno.com]

- 23. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. mdpi.com [mdpi.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the promising biological activity of derivatives based on the 1-(phenylsulfonyl)-5-methoxy-4-azaindole scaffold. As a privileged heterocyclic motif, the 4-azaindole core has garnered significant attention in medicinal chemistry for its ability to mimic the purine base of ATP, making it an ideal framework for the design of kinase inhibitors. The strategic incorporation of a phenylsulfonyl group at the N-1 position and a methoxy substituent at the C-5 position presents a unique opportunity to modulate potency, selectivity, and pharmacokinetic properties, paving the way for novel therapeutic agents.

The 4-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) ring system is a bioisostere of indole and purine, offering a unique arrangement of hydrogen bond donors and acceptors that facilitates strong interactions within the ATP-binding pocket of various kinases.[1][2] The nitrogen atom in the pyridine ring can significantly influence the physicochemical properties of the molecule, such as solubility and pKa, which are critical for drug development.[1] This has led to the successful development of numerous azaindole-based kinase inhibitors, some of which have reached clinical trials and the market.[2]

The N-1 position of the azaindole core is a key vector for chemical modification, allowing for the introduction of various substituents to probe the solvent-exposed region of the kinase active site and to fine-tune the overall pharmacological profile of the compound. The phenylsulfonyl group, in particular, is a well-established pharmacophore that can engage in various non-covalent interactions and influence the conformational preferences of the molecule.

Emerging Evidence: N-Sulfonyl-4-Azaindoles as Potent c-Met Kinase Inhibitors

While direct biological data for 1-(phenylsulfonyl)-5-methoxy-4-azaindole is emerging, compelling evidence from closely related analogs highlights the significant potential of this scaffold. Research into N-sulfonylated 4-azaindoles has identified potent inhibitors of the c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[1] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.[3]

Notably, N-nitrobenzenesulfonyl-4-azaindole derivatives have demonstrated significant c-Met inhibitory activity, with IC50 values in the nanomolar range.[1] Specifically, two derivatives exhibited IC50 values of 70 nM and 20 nM, underscoring the potency of the N-sulfonyl-4-azaindole core.[1] Structure-activity relationship (SAR) studies on this series revealed that the N-1 substituted scaffold was the most promising for c-Met inhibition.[1]

Further optimization efforts have indicated that substitutions at other positions of the azaindole ring can further enhance activity. For instance, the introduction of a piperazine group at the C-6 position of the azaindole ring has been shown to yield superior results in related series.[1] This suggests that a multi-pronged derivatization strategy, exploring modifications at both the phenylsulfonyl moiety and the azaindole core, could lead to the discovery of highly potent and selective inhibitors.

The logical progression from these findings is the systematic evaluation of derivatives of 1-(phenylsulfonyl)-5-methoxy-4-azaindole. The 5-methoxy group is anticipated to influence the electronic properties and conformation of the azaindole ring, potentially leading to altered kinase binding affinity and selectivity profiles.

Proposed Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism of action for 4-azaindole-based kinase inhibitors is the competitive inhibition of ATP binding to the kinase domain. The azaindole scaffold mimics the adenine portion of ATP, forming key hydrogen bonds with the hinge region of the kinase.

Figure 1. Postulated binding mode of a 1-(phenylsulfonyl)-5-methoxy-4-azaindole derivative in a kinase ATP-binding pocket.

The phenylsulfonyl group is positioned to extend into the solvent-exposed region of the active site, where it can be modified to enhance potency and selectivity, as well as to improve physicochemical properties. The 5-methoxy group is located in a region where it can influence interactions with the activation loop or other nearby residues, potentially impacting the overall binding affinity and kinase selectivity profile.

Experimental Protocols for Synthesis and Biological Evaluation

To explore the therapeutic potential of this scaffold, a systematic approach to synthesis and biological evaluation is essential. The following protocols provide a framework for the preparation and characterization of novel 1-(phenylsulfonyl)-5-methoxy-4-azaindole derivatives.

General Synthetic Scheme

The synthesis of 1-(phenylsulfonyl)-5-methoxy-4-azaindole derivatives can be achieved through a multi-step sequence, starting from commercially available precursors.

Figure 2. General synthetic workflow for 1-(phenylsulfonyl)-5-methoxy-4-azaindole derivatives.

Step-by-Step Methodology:

-

Protection of the 4-azaindole nitrogen: The synthesis commences with the protection of the N1-nitrogen of a suitable 4-azaindole starting material, for example, with a tert-butyloxycarbonyl (Boc) group.

-

Introduction of the 5-methoxy group: This can be achieved through various methods, such as nucleophilic aromatic substitution on a suitably functionalized precursor or through other established synthetic routes for methoxy group installation on heterocyclic systems.

-

Deprotection of the N1-position: The protecting group is then removed under appropriate conditions to yield the 5-methoxy-4-azaindole intermediate.

-

Sulfonylation: The final step involves the reaction of the 5-methoxy-4-azaindole with a variety of substituted phenylsulfonyl chlorides in the presence of a suitable base to afford the desired target compounds.

In Vitro Kinase Inhibition Assay

The primary biological evaluation of the synthesized derivatives should involve assessing their inhibitory activity against a panel of relevant kinases, with a particular focus on c-Met.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a robust and high-throughput method for quantifying inhibitor binding to the kinase active site.

-

Reagents and Materials:

-

Kinase of interest (e.g., recombinant human c-Met)

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

-

Synthesized 1-(phenylsulfonyl)-5-methoxy-4-azaindole derivatives

-

Assay buffer and microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, combine the kinase, Eu-labeled antibody, and the test compound.

-

Incubate for a specified period to allow for compound binding.

-

Add the Alexa Fluor™ 647-labeled tracer.

-

Incubate to reach binding equilibrium.

-

Read the TR-FRET signal on a compatible plate reader.

-

-

Data Analysis:

-

The TR-FRET ratio is calculated from the emission signals of the acceptor and donor fluorophores.

-

IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Proliferation Assay

To assess the anti-proliferative effects of the compounds, a cell-based assay using a cancer cell line that is dependent on the target kinase (e.g., a c-Met-addicted cancer cell line) is crucial.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., a gastric or lung cancer cell line with c-Met amplification) under standard conditions.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds.

-

Incubate for 72 hours.

-

Add the CellTiter-Glo® reagent to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to a vehicle-treated control.

-

Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting cell viability against the logarithm of the compound concentration.

-

Structure-Activity Relationship (SAR) and Future Directions

The systematic synthesis and biological evaluation of a library of 1-(phenylsulfonyl)-5-methoxy-4-azaindole derivatives will enable the elucidation of a comprehensive SAR.

Key Areas for SAR Exploration:

-

Substituents on the Phenylsulfonyl Ring: The electronic and steric nature of substituents on the phenyl ring can be varied to optimize interactions in the solvent-exposed region of the ATP-binding pocket. The exploration of nitro, amino, halogen, and alkyl groups, among others, will be informative.

-

Modifications at the 5-Methoxy Position: While this guide focuses on the 5-methoxy scaffold, the synthesis of analogs with alternative ether groups or other substituents at this position could reveal important insights into the role of this functionality in kinase binding.

-

Derivatization of the 4-Azaindole Core: As suggested by prior research on related scaffolds, substitutions at other positions of the azaindole ring, such as C3, C6, and C7, could lead to significant improvements in potency and selectivity.

Data Presentation:

| Derivative | R1 (Phenylsulfonyl) | R2 (Azaindole) | c-Met IC50 (nM) | Cellular GI50 (µM) |

| Lead Compound | H | 5-OCH3 | To be determined | To be determined |

| Analog 1 | 4-NO2 | 5-OCH3 | To be determined | To be determined |

| Analog 2 | 4-NH2 | 5-OCH3 | To be determined | To be determined |

| Analog 3 | H | 5-OCH3, 6-piperazinyl | To be determined | To be determined |

Conclusion

The 1-(phenylsulfonyl)-5-methoxy-4-azaindole scaffold represents a promising starting point for the development of novel kinase inhibitors. Building on the established activity of related N-sulfonyl-4-azaindoles against c-Met, a focused medicinal chemistry effort on this scaffold has the potential to yield potent and selective therapeutic candidates. The experimental protocols and strategic considerations outlined in this guide provide a robust framework for researchers to unlock the full therapeutic potential of this exciting class of molecules. Through a systematic approach to synthesis, biological evaluation, and SAR analysis, the scientific community can advance the development of the next generation of targeted cancer therapies.

References

-

The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2014;19(12):19936-19972. [Link]

-

Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules. 2022;27(19):6648. [Link]

-

Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2016;26(15):3661-3665. [Link]

-

Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. 2023;258:115621. [Link]

-

Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Linked Azaindole Derivatives as Anticancer Agents. ResearchGate. 2022. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. ResearchGate. 2014. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules. 2022;27(19):6426. [Link]

-

Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Journal of Molecular Modeling. 2025;31(4):123. [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry. 2025;281:116896. [Link]

-

Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. 2023;6(7):1065-1077. [Link]

-

Angular-Substituted[1][2]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition. International Journal of Molecular Sciences. 2024;25(21):11753. [Link]

Sources

A Medicinal Chemist's Guide to the Structural Analogs and Bioisosteres of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Executive Summary

The 4-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the native indole ring while offering modulated physicochemical properties such as improved solubility and unique hydrogen bonding capabilities.[1][2] This guide focuses on the specific core of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, providing a comprehensive technical overview for researchers in drug development. We will dissect the molecule into its three primary components—the 4-azaindole core, the N-phenylsulfonyl group, and the 5-methoxy substituent—to explore strategic structural modifications. This document outlines rational design strategies, bioisosteric replacements, detailed synthetic protocols, and a framework for biological and ADME (Absorption, Distribution, Metabolism, and Excretion) evaluation to guide the optimization of this versatile scaffold for therapeutic applications.

Chapter 1: The 1-(Phenylsulfonyl)-5-methoxy-4-azaindole Scaffold: A Structural and Physicochemical Analysis

The 1-(Phenylsulfonyl)-5-methoxy-4-azaindole structure presents a unique combination of functionalities that are critical to its interaction with biological targets and its overall drug-like properties. Understanding the contribution of each component is fundamental to designing effective analogs.

-

The 4-Azaindole Core: As a bioisostere of indole, the 4-azaindole (or 1H-pyrrolo[3,2-b]pyridine) scaffold introduces a nitrogen atom into the six-membered ring.[1] This modification has profound effects: it lowers the lipophilicity (logD), often enhances aqueous solubility, and introduces an additional hydrogen bond acceptor, which can be pivotal for target engagement.[3] This core is frequently employed in the development of kinase inhibitors, where the pyridine nitrogen can interact with the hinge region of the kinase domain, mimicking the adenine moiety of ATP.[1][2]

-

The N-Phenylsulfonyl Group: The phenylsulfonyl group attached to the indole nitrogen serves multiple purposes. It acts as a strong electron-withdrawing group, which can modulate the electronics of the heterocyclic core. In synthetic chemistry, it functions as a robust protecting group.[4] In a biological context, it can occupy hydrophobic pockets within a target protein and its sulfonyl oxygens can act as hydrogen bond acceptors. Its presence significantly impacts the overall conformation and electronic distribution of the parent molecule. Related N-arylsulfonylindoles have been investigated as potent antagonists for targets like the 5-HT6 receptor.[5][6]

-

The 5-Methoxy Group: The methoxy group at the C5-position is an electron-donating group, influencing the aromatic system's reactivity and electronic properties. It can serve as a hydrogen bond acceptor and its orientation can be critical for fitting into specific binding pockets. However, methoxy groups, particularly on electron-rich aromatic rings, are often susceptible to oxidative metabolism by cytochrome P450 enzymes (CYP450), representing a potential metabolic liability that medicinal chemists frequently seek to address.[7]

The interplay of these three components dictates the molecule's overall profile. Strategic modification of each part allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Caption: A logical breakdown of the 1-(Phenylsulfonyl)-5-methoxy-4-azaindole scaffold into its key functional components, highlighting the primary strategic goals for modification.

Chapter 2: Strategic Bioisosteric Replacements

Bioisosteric replacement is a cornerstone of drug optimization, aiming to improve a molecule's properties while retaining its desired biological activity.[8]

2.1 The 4-Azaindole Core

The position of the nitrogen atom in the pyridine ring dramatically influences the scaffold's properties.

-

Isomeric Azaindoles (5-, 6-, 7-azaindole): Each isomer presents a different vector for substituent placement and a unique distribution of electron density and hydrogen bonding potential. 7-Azaindoles are particularly common in kinase inhibitor design.[1]

-

Other Bicyclic Heterocycles: Scaffolds like indazoles, benzimidazoles, or imidazopyridines can also be considered. The choice depends on the required geometry and electronic properties for optimal target interaction.

2.2 The N-Phenylsulfonyl Moiety

Replacing the sulfonamide linkage can address issues of metabolic stability, polarity, and binding interactions.

-

Sulfonamide Bioisosteres: While sulfonamides are robust, related functionalities can offer nuanced properties. Sulfonimidamides have been explored as bioisosteres that can alter pKa and interaction profiles.[9] Reversed sulfonamides or N-acyl sulfonamides can change the orientation of key functional groups.

-

Amides and Carbamates: Replacing the sulfonyl with a carbonyl (amide) or oxycarbonyl (carbamate) drastically changes the geometry from tetrahedral to trigonal planar and alters electronic and hydrogen bonding properties.[8]

-

Non-classical Replacements: Depending on the binding hypothesis, simpler N-aryl or N-heteroaryl groups could replace the entire N-phenylsulfonyl moiety to reduce molecular weight and polarity while still occupying a hydrophobic pocket.

2.3 The 5-Methoxy Group

This is often a primary target for modification to block metabolic oxidation and fine-tune lipophilicity.

-

Fluorine: A classic bioisostere for a hydroxyl or methoxy group. It is small, electron-withdrawing, and metabolically stable. However, its poor hydrogen bond accepting capability can negatively impact potency if that interaction is critical.

-

Fluorinated Alkyls: Groups like difluoromethoxy (-OCHF₂) or trifluoromethoxy (-OCF₃) can mimic the steric profile of the methoxy group while being more electron-withdrawing and resistant to metabolism. A difluoromethyl (-CHF₂) group replacing a methyl group has been shown to dramatically improve bioavailability and brain penetration in related indole series.[5]

-

Small Alkyl or Cyano Groups: A simple methyl or ethyl group can maintain lipophilicity, while a cyano group introduces a linear, polar, hydrogen bond-accepting functionality.

| Bioisostere | Key Property Change vs. Methoxy (-OCH₃) | Rationale for Use |

| -F | Smaller, more lipophilic, poor H-bond acceptor | Block metabolism, increase membrane permeability. |

| -OCHF₂ | Similar size, more lipophilic, metabolically stable | Maintain steric bulk while improving metabolic stability. |

| -OCF₃ | Larger, significantly more lipophilic, metabolically stable | Strong metabolic block, occupies larger hydrophobic pocket. |

| -CH₃ | Similar lipophilicity, removes H-bond acceptor | Test importance of ether oxygen for binding. |

| -CN | More polar, linear geometry, H-bond acceptor | Introduce polarity and a different interaction vector. |

Chapter 3: Synthetic Strategies and Methodologies

The synthesis of substituted 4-azaindoles can be approached through various routes, often starting from commercially available substituted pyridines.[10][11][12]

Caption: A representative synthetic pathway for constructing substituted 4-azaindole analogs, a common strategy in medicinal chemistry.

3.1 Protocol: Synthesis of a 4-Azaindole Core via Palladium-Catalyzed Heteroannulation

This protocol is adapted from established literature methods for synthesizing the 4-azaindole scaffold.[10]

-

Step 1: Sonogashira Coupling.

-

To an oven-dried flask under an inert atmosphere (N₂), add 2-chloro-5-methoxy-3-nitropyridine (1.0 eq), terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

-

Add degassed solvent (e.g., THF/triethylamine, 3:1 v/v).

-

Stir the reaction mixture at 60 °C for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, filter through celite, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the alkynylpyridine intermediate.

-

Causality Insight: The Sonogashira coupling is a reliable method for forming C-C bonds between sp² carbons (from the chloropyridine) and sp carbons (from the alkyne), which is the crucial bond for setting up the subsequent cyclization.

-

-

Step 2: Reductive Cyclization.

-

Dissolve the alkynylpyridine intermediate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, such as iron powder (5.0 eq) and ammonium chloride (4.0 eq) in water, or perform catalytic hydrogenation (H₂, 1 atm, 10% Pd/C).

-

Heat the mixture to reflux (for Fe/NH₄Cl) or stir at room temperature (for hydrogenation) until the nitro group is fully reduced, which often triggers spontaneous cyclization to the 4-azaindole core.

-

Monitor the reaction by LC-MS. Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the 5-methoxy-4-azaindole derivative.

-

Causality Insight: Reduction of the ortho-nitro group to an amine generates a nucleophile that is perfectly positioned to attack the proximal alkyne (a 5-endo-dig cyclization), rapidly forming the pyrrole ring of the azaindole core.

-

3.2 Protocol: N-Sulfonylation

-

Step 1: Deprotonation.

-

Dissolve the synthesized 4-azaindole (1.0 eq) in an anhydrous aprotic solvent like THF or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise.

-

Stir the mixture for 30 minutes at 0 °C to allow for complete deprotonation of the indole nitrogen.

-

-

Step 2: Sulfonylation.

-

To the deprotonated mixture, add benzenesulfonyl chloride (1.1 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography.

-

Chapter 4: Framework for Biological and ADME Evaluation

A structured evaluation cascade is essential for efficiently identifying promising analogs. Given the prevalence of azaindoles as kinase inhibitors, a kinase assay is a relevant starting point.[2][3][13][14]

Caption: A standard workflow for progressing compounds from initial screening through to in vivo evaluation, enabling data-driven decision-making.

4.1 Protocol: In Vitro Kinase Inhibition Assay (Generic Fluorescence-based)

This protocol describes a common method to determine the IC₅₀ of a compound against a specific protein kinase.

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of the target kinase in assay buffer.

-

Prepare a solution of the peptide substrate and ATP in assay buffer. The ATP concentration should be at or near its Km value for the kinase.

-

Prepare serial dilutions of the test compound in DMSO, then further dilute into assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the diluted test compound solution.

-

Add 10 µL of the kinase solution and incubate for 15 minutes at room temperature. This is the enzyme-inhibitor pre-incubation step.

-

Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction by adding 25 µL of a stop/detection solution (containing EDTA to chelate Mg²⁺ and reagents to differentiate between phosphorylated and non-phosphorylated substrate).

-

-

Data Analysis:

-

Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.

-

Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls.

-

Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation: The assay includes positive (no inhibition) and negative (complete inhibition) controls on every plate. A robust Z'-factor (>0.5) ensures the assay is sensitive and reproducible.

-

4.2 Protocol: Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.[7]

-

Incubation:

-

Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

-

In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).

-

Pre-warm the plate at 37 °C for 10 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). A parallel incubation without NADPH serves as a negative control.

-

-

Time Points and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a new plate containing ice-cold acetonitrile with an internal standard.

-

-

Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

-

-

Data Calculation:

-

Plot the natural log of the percent remaining parent compound versus time.

-

The slope of the line (k) is used to calculate the in vitro half-life (t₁/₂ = 0.693 / k) and intrinsic clearance (CL_int).

-

Trustworthiness: Including a positive control compound with known metabolic properties (e.g., verapamil for high clearance, warfarin for low clearance) validates the activity of the microsomal batch and the assay procedure.

-

References

-

Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters - ACS Publications. Available at: [Link]

-

Facile Synthesis of 2‐Substituted 4‐Azaindoles. Taylor & Francis Online. Available at: [Link]

-

Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Science. Available at: [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]

-

Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. PubMed. Available at: [Link]

-

Bioisosteres for Drug Hunters: Part 2 - Hydrogen Atoms, Heteroatoms, Sulfonamides, and Saturated Rings. Drug Hunter. Available at: [Link]

-

Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed. Available at: [Link]

-

Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. PubMed. Available at: [Link]

-

Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

-

Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC - NIH. Available at: [Link]

-

Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. Available at: [Link]

-

Synthesis of substituted 4- and 6-azaindoles. ACS Publications. Available at: [Link]

-

Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions | Request PDF. ResearchGate. Available at: [Link]

-

Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Influence of Heteroaromatic Rings on ADME Properties of Drugs. ResearchGate. Available at: [Link]

-

Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed. Available at: [Link]

-

Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. PMC. Available at: [Link]

-

Azaindole Therapeutic Agents. PMC - PubMed Central. Available at: [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

-

ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. ResearchGate. Available at: [Link]

-

Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT 6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. PubMed. Available at: [Link]

-

Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. PubMed Central. Available at: [Link]

-

1,4-Azaindole, a Potential Drug Candidate for Treatment of Tuberculosis. PMC - NIH. Available at: [Link]

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 1h-Indole,3-iodo-5-methoxy-1-(phenylsulfonyl)- [smolecule.com]

- 5. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. drughunter.com [drughunter.com]

- 9. Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 1-(Phenylsulfonyl)-5-methoxy-4-azaindole. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the experimental rationale and data interpretation, grounded in established scientific principles. The azaindole scaffold is a privileged structure in medicinal chemistry, and a thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and further drug development endeavors.

While specific experimental data for this exact molecule is not widely published, this guide presents a detailed, predictive spectroscopic profile based on the analysis of closely related structures and foundational spectroscopic principles. This approach provides a robust framework for researchers working with this and similar molecules.

Molecular Structure and Key Features

1-(Phenylsulfonyl)-5-methoxy-4-azaindole is a substituted azaindole, a class of bicyclic heteroaromatic compounds where a pyridine ring is fused to a pyrrole ring. The key structural features that dictate its spectroscopic properties include the 4-azaindole core, the electron-withdrawing phenylsulfonyl group attached to the pyrrole nitrogen, and the electron-donating methoxy group on the pyridine ring.

Caption: Molecular Structure of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

Proposed Synthetic Pathway

The synthesis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole can be envisioned through a multi-step sequence, likely commencing from a commercially available chloropyridine derivative. A plausible synthetic route is outlined below, drawing inspiration from established methodologies for the synthesis of related azaindole scaffolds.[1][2][3][4]

Caption: Proposed synthetic workflow for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

Experimental Protocol: Sulfonylation of 5-methoxy-4-azaindole (Hypothetical)

This protocol describes the final step of the proposed synthesis.

-

To a solution of 5-methoxy-4-azaindole in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

-

Stir the resulting suspension at 0 °C for 30 minutes to allow for the formation of the sodium salt of the azaindole.

-

Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

Predicted Spectroscopic Profile

The following sections detail the predicted spectroscopic data for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for the protons on the azaindole core and the phenylsulfonyl group. The electron-withdrawing nature of the phenylsulfonyl group will generally shift the signals of the pyrrole protons downfield. The methoxy group will appear as a characteristic singlet.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H-2 | 7.5 - 7.7 | d | ~3.5 | Pyrrole proton adjacent to nitrogen, deshielded by the sulfonyl group. |

| H-3 | 6.6 - 6.8 | d | ~3.5 | Pyrrole proton coupled to H-2. |

| H-6 | 8.2 - 8.4 | d | ~5.0 | Pyridine proton ortho to the ring nitrogen. |

| H-7 | 7.0 - 7.2 | d | ~5.0 | Pyridine proton coupled to H-6. |

| H-2', H-6' (Ph) | 7.9 - 8.1 | m | Protons on the phenyl ring ortho to the sulfonyl group, deshielded. | |

| H-3', H-4', H-5' (Ph) | 7.4 - 7.6 | m | Protons on the phenyl ring meta and para to the sulfonyl group. | |

| -OCH₃ | 3.9 - 4.1 | s | Methoxy group protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C-2 | 125 - 128 | Pyrrole carbon adjacent to nitrogen. |

| C-3 | 105 - 108 | Pyrrole carbon. |

| C-3a | 130 - 133 | Bridgehead carbon. |

| C-5 | 155 - 158 | Pyridine carbon attached to the methoxy group. |

| C-6 | 145 - 148 | Pyridine carbon ortho to the ring nitrogen. |

| C-7 | 110 - 113 | Pyridine carbon. |

| C-7a | 140 - 143 | Bridgehead carbon. |

| C-1' (Ph) | 138 - 141 | Phenyl carbon attached to the sulfonyl group. |

| C-2', C-6' (Ph) | 128 - 131 | Phenyl carbons ortho to the sulfonyl group. |

| C-3', C-5' (Ph) | 126 - 129 | Phenyl carbons meta to the sulfonyl group. |

| C-4' (Ph) | 132 - 135 | Phenyl carbon para to the sulfonyl group. |

| -OCH₃ | 55 - 58 | Methoxy carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (aliphatic, -OCH₃) | 2950 - 2850 | Stretching |

| C=C, C=N (aromatic) | 1600 - 1450 | Stretching |

| S=O (sulfonyl) | 1350 - 1300 and 1170 - 1150 | Asymmetric and Symmetric Stretching |

| C-O (methoxy) | 1250 - 1200 | Stretching |

| C-N | 1300 - 1200 | Stretching |

| C-S | 800 - 700 | Stretching |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The analysis would likely be performed using electrospray ionization (ESI).

-

Molecular Formula: C₁₄H₁₂N₂O₃S

-

Molecular Weight: 288.32 g/mol

-

Predicted [M+H]⁺: 289.0618

-

Predicted Fragmentation: The molecule is expected to fragment via the loss of the phenylsulfonyl group or cleavage of the sulfonyl-nitrogen bond. Key fragments would include the phenylsulfonyl cation (m/z 141) and the 5-methoxy-4-azaindole cation (m/z 148).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole. The presented data, derived from a thorough understanding of spectroscopic principles and analysis of related compounds, serves as a valuable resource for researchers in the field. It underscores the importance of a multi-technique approach (NMR, IR, and MS) for the unambiguous structural elucidation and characterization of novel chemical entities. As with any new compound, the ultimate confirmation of its structure and purity relies on the acquisition and careful interpretation of experimental data.

References

- Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals. (n.d.). Google Scholar.

- Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (n.d.). Google Scholar.

-

Spectroscopic Study of Hydrogen Bonded7-Azaindole Clusters. (1995). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

-

Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis of azaindoles. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-